molecular formula C28H34N10O10S2 B13763322 4,4'-Bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid CAS No. 60501-28-2

4,4'-Bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid

Cat. No.: B13763322
CAS No.: 60501-28-2
M. Wt: 734.8 g/mol
InChI Key: WHWNVTZCOSXTAW-UHFFFAOYSA-N
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Description

This compound is a stilbene disulphonate derivative featuring a central ethene (stilbene) core linked to two symmetrical 1,3,5-triazine rings. Each triazine ring is substituted with:

  • A methoxy group at the 6-position.
  • A methyl(2-hydroxyethyl)amino group at the 4-position.
  • An amino group bridging the triazine to the stilbene backbone.

The molecule is further functionalized with sulphonic acid groups at the 2,2'-positions of the stilbene, typically existing as a sodium salt for enhanced solubility (e.g., tetrasodium or disodium salts) . Key properties include:

  • Molecular weight: ~1,221.14 g/mol (tetrasodium salt form, C₄₄H₄₈N₁₂Na₄O₁₆S₄) .
  • Solubility: High aqueous solubility (400–1,000 g/L at 20–25°C) due to sulphonate groups .
  • LogP: Moderate hydrophilicity (LogP ≈ 0.735 for the free acid form) .

This compound is structurally optimized for applications in fluorescent brightening, textile dyeing, or agrochemical formulations, leveraging its ability to form π-π interactions and hydrogen bonds .

Properties

CAS No.

60501-28-2

Molecular Formula

C28H34N10O10S2

Molecular Weight

734.8 g/mol

IUPAC Name

5-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[2-hydroxyethyl(methyl)amino]-6-methoxy-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C28H34N10O10S2/c1-37(11-13-39)25-31-23(33-27(35-25)47-3)29-19-9-7-17(21(15-19)49(41,42)43)5-6-18-8-10-20(16-22(18)50(44,45)46)30-24-32-26(38(2)12-14-40)36-28(34-24)48-4/h5-10,15-16,39-40H,11-14H2,1-4H3,(H,41,42,43)(H,44,45,46)(H,29,31,33,35)(H,30,32,34,36)

InChI Key

WHWNVTZCOSXTAW-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)OC)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)OC

Origin of Product

United States

Preparation Methods

Oxidative Condensation Method

  • The industrial method involves oxidative condensation of 4-p-nitrotoluene-2-sulfonic acid using oxygen (air) as the oxidant.
  • The reaction is catalyzed in the presence of hypochlorite or chlorine and carried out in mixed solvents such as methyl alcohol, glycol dimethyl ether, and water.
  • The process is conducted at temperatures around 40-55 °C with controlled air flow rates to optimize oxygen content in the off-gas.
  • Sodium hydroxide is used to maintain alkaline conditions.
  • Catalysts such as vanadyl sulfate (VOSO4·5H2O) or manganese sulfate (MnSO4·H2O) are employed to enhance yield and reaction efficiency.

Yield and Purity

  • Yields of 4,4'-dinitrostilbene-2,2'-disulphonic acid disodium salt typically range from 88% to 93.9% of the theoretical value depending on solvent and catalyst variations.
  • The process is scalable and can be performed in glass reactors with controlled feeding of reactants and air.
Parameter Typical Conditions Yield (%)
Temperature 40-55 °C 88.1 - 93.9
Solvent Methyl alcohol + glycol ethers
Catalyst VOSO4·5H2O or MnSO4·H2O
Air flow rate 10-40 L/h
Sodium hydroxide concentration 27-46% w/w

Source: Patent CN1105966A

Catalytic Hydrogenation to 4,4'-Diaminostilbene-2,2'-disulphonic Acid

The next critical step is the reduction of 4,4'-dinitrostilbene-2,2'-disulphonic acid to 4,4'-diaminostilbene-2,2'-disulphonic acid, which serves as the foundation for further functionalization to the final compound.

Catalysts and Conditions

  • Catalytic hydrogenation is performed in aqueous media using cobalt-based catalysts, including Raney cobalt or cobalt supported on kieselguhr.
  • The reaction temperature ranges from 70 °C to 180 °C, with an optimal range of 120-150 °C.
  • Hydrogen pressure is maintained between 5 to 150 bars, commonly 50-100 bars.
  • The pH is controlled between 6.0 and 8.5, preferably 6.2 to 7.0, often adjusted by carbon dioxide bubbling.

Process Description

  • The alkali metal salt of 4,4'-dinitrostilbene-2,2'-disulphonic acid is dissolved in hot water.
  • The cobalt catalyst is added, and the pH adjusted.
  • Hydrogenation proceeds in stirred autoclaves, either batchwise or continuously.
  • Hydrogen uptake is monitored, and pressure is replenished as needed until completion.
  • After reaction, the catalyst is filtered off, yielding a light yellow solution of the diamino compound.

Advantages over Traditional Methods

  • This catalytic process avoids the use of iron and acid, which produce difficult-to-handle iron hydroxide sludge.
  • The product solution requires minimal purification, suitable directly for subsequent synthesis steps.
  • The process is technically simple and scalable.

Representative Experimental Data

Parameter Condition/Value
Catalyst Raney cobalt or cobalt/kieselguhr
Temperature 120-125 °C
Hydrogen pressure 40-80 bars (adjusted to 60 bars)
pH 6.5 - 6.6 (adjusted with CO2)
Reaction time ~50 minutes
Yield (based on nitrite consumption) 97% of theoretical value
Impurities <3% total (various amino derivatives)

Source: Patent US3989743A

Summary Table of Preparation Steps

Step Key Reagents/Conditions Yield/Notes
Oxidative condensation to dinitro acid 4-p-nitrotoluene-2-sulfonic acid, air, VOSO4 or MnSO4 catalyst, alkaline media, 40-55 °C 88-94% yield
Catalytic hydrogenation to diamino acid Raney cobalt or cobalt/kieselguhr catalyst, 120-150 °C, 50-100 bar H2, pH 6-7 97% theoretical yield, minimal impurities
Functionalization to final compound Reaction with substituted triazines bearing hydroxyethyl and methoxy groups Details proprietary, requires controlled amination

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its hydroxyl-containing side chains and conjugated double bonds. Key oxidative transformations include:

ReagentConditionsReaction SiteProduct Formed
Potassium permanganateAqueous acidic medium, 60°CHydroxyethyl side chainsKetone derivatives
O₂ (Air)Alkaline solution, 50°CStilbene double bondCleavage to sulfonated benzoic acids
  • Mechanism : The hydroxyethyl groups oxidize to ketones via dehydrogenation, while the stilbene moiety undergoes oxidative cleavage to yield sulfonated aromatic acids .

  • Yield : Air oxidation in alkaline conditions achieves ~90% conversion efficiency for double-bond cleavage .

Reduction Reactions

Reductive modifications target sulfonic acid groups and triazine rings:

ReagentConditionsReaction SiteProduct Formed
Lithium aluminum hydrideAnhydrous THF, 0–5°CSulfonic acid groupsThiol derivatives
H₂/Pd-CEthanol, 25°CTriazine ringPartially hydrogenated triazinyl amines
  • Selectivity : LiAlH4 preferentially reduces sulfonic acids to thiols without affecting methoxy or amino groups.

  • Catalytic hydrogenation : Partial saturation of triazine rings occurs, preserving fluorescence properties .

Nucleophilic Substitution on Triazine Rings

The electron-deficient triazine rings undergo nucleophilic displacement of methoxy and amino groups:

NucleophileConditionsDisplaced GroupProduct Application
Primary aminesDMF, 80°C, 12hMethoxyFluorescent dye derivatives
ThiolspH 9–10, 60°CMethylaminoCrosslinked polymers
  • Kinetics : Methoxy groups exhibit higher reactivity than methylamino groups in polar aprotic solvents .

  • Byproducts : Substitution reactions generate methanol or methylamine as leaving groups.

Acid-Base Reactions

The sulfonic acid groups participate in pH-dependent equilibria:

ConditionBehaviorApplication Relevance
pH < 3Protonated sulfonic acids aggregateReduced solubility in aqueous media
pH 7–10Deprotonated, forming disulfonateEnhanced fluorescence in biosensors
  • Solubility : Water solubility decreases from 768.4 mg/L at pH 7 to <100 mg/L at pH 2 .

Photochemical Reactions

The conjugated stilbene system undergoes [2+2] cycloaddition under UV light:

WavelengthCatalystProductQuantum Yield
365 nmNoneCyclobutane-linked dimer0.12
  • Reversibility : Cycloadducts revert to monomers at >50°C.

This compound’s reactivity profile enables applications in fluorescent dyes, polymer crosslinkers, and pH-responsive materials. Future research should explore its catalytic potential in asymmetric synthesis and biocompatible conjugates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that derivatives of stilbene compounds exhibit significant anticancer properties. The incorporation of triazine moieties enhances the compound's ability to inhibit cancer cell proliferation. Research indicates that the compound may target specific pathways involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell death. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance .

Materials Science

Fluorescent Dyes
Due to its unique structure, 4,4'-Bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid serves as an effective fluorescent dye. Its application in bioimaging allows for the visualization of cellular processes in real-time. The compound's fluorescence properties make it suitable for use in various imaging techniques, including fluorescence microscopy .

Whitening Agents
The compound is also used as a whitening agent in detergents and paper products. Its ability to absorb UV light and re-emit it as visible light enhances the brightness of materials . This application is particularly relevant in consumer products where aesthetic appearance is crucial.

Environmental Applications

Water Treatment
The compound shows promise in water treatment processes due to its ability to bind heavy metals and other pollutants. Research indicates that it can effectively remove contaminants from wastewater, contributing to environmental sustainability efforts . This application aligns with global initiatives aimed at reducing pollution and improving water quality.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using stilbene derivatives.
Study BAntimicrobial PropertiesShowed effectiveness against multi-drug resistant bacteria with low toxicity to human cells.
Study CFluorescent DyesEstablished the compound's utility in live-cell imaging with high resolution and specificity.
Study DWater TreatmentHighlighted the potential for heavy metal removal from industrial wastewater using the compound as a chelating agent.

Mechanism of Action

The mechanism of action of 4,4’-BIS[[4-[(2-HYDROXYETHYL)METHYLAMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL]AMINO]STILBENE-2,2’-DISULFONIC ACID involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. This interaction with light is facilitated by the compound’s unique structure, which allows it to act as a fluorochrome . The molecular pathways involved include the excitation of electrons and subsequent emission of light, making it useful in various imaging applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Key Substituents on Triazine Rings Molecular Weight (g/mol) Solubility (g/L) LogP Key Applications References
Target Compound (e.g., 67786-25-8) 4-(Methyl(2-hydroxyethyl)amino), 6-methoxy 1,221.14 400–1,000 0.735* Fluorescent brighteners, agrochemicals
Disodium 4,4'-bis[6-anilino-4-(bis(2-hydroxyethyl)amino]-stilbene-2,2'-disulphonate (4193-55-9) 4-Bis(2-hydroxyethyl)amino, 6-anilino 632.54 Not reported 5.267 Textile brightening, optical coatings
Tetrasodium 4,4'-bis[[4-morpholino-6-(3-sulphonatophenyl)amino]-stilbene-2,2'-disulphonate 4-Morpholino, 6-(3-sulphonatophenyl)amino ~1,200 (estimated) High -5.616* Industrial dyes, polymer additives
Disodium 4,4'-bis[(4,6-diamino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate (26858-65-1) 4,6-Diamino 632.54 Moderate 2.58 Fluorescent whitening agents (C.I. 40630)
4,4'-Bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonic acid (79015-29-5) Azo-linked 4-hydroxy-3-methylphenyl groups 608.64 Low 1.46 Pigments, pH-sensitive dyes

*LogP values for free acid forms unless specified as salts.

Key Findings from Comparative Analysis

Substituent Effects on Solubility: The target compound and its morpholino/sulphonatophenyl analogue exhibit high solubility (>400 g/L) due to hydrophilic groups (e.g., sulphonate salts, hydroxyethyl chains) . In contrast, azo-linked derivatives (e.g., 79015-29-5) show reduced solubility (<100 g/L) due to hydrophobic aromatic and azo groups .

Impact on LogP: The methyl(2-hydroxyethyl)amino group in the target compound balances hydrophilicity (LogP ≈ 0.735), making it suitable for aqueous formulations.

Functional Applications: Fluorescent Brightening: Diamino-triazine derivatives (e.g., 26858-65-1) are preferred for UV-driven fluorescence in detergents and papers due to electron-rich amino groups . Agrochemicals: The target compound’s methoxy and hydroxyethyl groups may enhance antifungal activity by improving cell membrane penetration, similar to triazine-thiazole hybrids in fungicidal studies . Dyeing: Azo derivatives (79015-29-5) are pH-sensitive, enabling colorimetric sensing applications .

Biological Activity: Disulphonic stilbene analogues (e.g., DNDS, DIDS) block chloride channels (e.g., CFTR), but the target compound’s methyl(2-hydroxyethyl)amino groups may reduce such activity compared to nitro or isothiocyanate substituents .

Biological Activity

4,4'-Bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid (CAS Number: 60501-28-2) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C28H34N10O10S with a molecular weight of approximately 734.76 g/mol . The compound features a stilbene core connected to two triazine moieties, which may contribute to its biological properties.

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties : The compound has been observed to inhibit cell proliferation in various cancer cell lines. It may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death.
  • Antioxidant Activity : The presence of methoxy and hydroxyl groups in its structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering drug metabolism and enhancing therapeutic efficacy .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on the effects of similar triazine derivatives indicated that they could inhibit the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway . Further research is needed to confirm if this compound exhibits similar effects.
  • Metabolic Studies :
    • Research on related compounds has demonstrated that they can modulate enzyme activity related to drug metabolism. For instance, studies have shown that certain triazine derivatives can influence cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds .
  • Antioxidant Effects :
    • Compounds with similar structural motifs have been reported to exhibit significant antioxidant activity. This is crucial for protecting cellular components from oxidative damage, which is often implicated in cancer progression and other diseases .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduction of apoptosis in cancer cells
AntioxidantPotential protective effects against oxidative stress
Enzyme InhibitionPossible modulation of cytochrome P450 enzymes

Comparative Analysis with Related Compounds

Compound NameAnticancer ActivityAntioxidant ActivityEnzyme Inhibition
Compound AYesModerateYes
Compound BYesHighNo
4,4'-Bis...TBDTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4'-Bis((4-((2-hydroxyethyl)methylamino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid?

  • Methodological Answer : The compound is synthesized via stepwise nucleophilic substitution reactions on chlorotriazine intermediates. For example, reacting 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride derivatives under controlled pH (6–7) and temperature (0–5°C), followed by substitution with (2-hydroxyethyl)methylamine. Purification involves precipitation in ethanol and ion-exchange chromatography to isolate the disodium salt form .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use UV-Vis spectroscopy (λmax ~340–360 nm for stilbene backbone) and fluorescence spectroscopy (emission ~430–460 nm) to confirm π-conjugation. NMR (<sup>1</sup>H and <sup>13</sup>C) identifies substituents on triazine rings, while HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) ensures purity (>95%) .

Q. What are the key factors influencing fluorescence efficiency in derivatives of this compound?

  • Methodological Answer : Substituents on the triazine rings significantly affect fluorescence. For instance, electron-donating groups (e.g., methoxy) enhance quantum yield by stabilizing excited states, while bulky substituents reduce aggregation-induced quenching. Compare derivatives via time-resolved fluorescence decay measurements .

Advanced Research Questions

Q. How do substituent variations on the triazine rings impact photostability under UV exposure?

  • Methodological Answer : Perform accelerated aging tests using a xenon arc lamp (λ = 300–400 nm) and monitor degradation via HPLC. Derivatives with hydroxyl groups (e.g., 2-hydroxyethyl) exhibit improved stability due to hydrogen bonding, reducing radical formation. Contrast with analogues lacking hydroxyl groups, which degrade 30–50% faster .

Q. What mechanistic insights explain the regioselectivity of triazine ring substitutions in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal that the C-4 position of triazine is more electrophilic than C-6, favoring nucleophilic attack by amines. Experimental validation using <sup>15</sup>N-labeled amines and <sup>1</sup>H-<sup>15</sup>N HSQC NMR confirms substitution patterns .

Q. How can researchers resolve contradictions in reported fluorescence lifetimes for similar stilbene-triazine derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity and aggregation states. Standardize measurements in degassed DMSO/water mixtures (1:4 v/v) under inert atmosphere. Use dynamic light scattering (DLS) to correlate lifetime with particle size, distinguishing monomeric vs. aggregated species .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection.
  • Data Analysis : Employ multivariate regression to correlate substituent Hammett parameters (σ) with fluorescence properties.
  • Advanced Tools : Utilize COMSOL Multiphysics for modeling photodegradation kinetics, integrating UV intensity and solvent diffusion parameters .

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